molecular formula C9H9NO3 B1606953 2,3-Dihydro-1,4-benzodioxine-2-carboxamide CAS No. 33070-04-1

2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B1606953
CAS No.: 33070-04-1
M. Wt: 179.17 g/mol
InChI Key: LIQWNOWUUZXEPC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-2-carboxamide is an organic compound with the molecular formula C9H9NO3. It is a derivative of 1,4-benzodioxine, a bicyclic structure containing an oxygen-bridged benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 1,4-benzodioxine derivatives with appropriate amine sources under controlled conditions. One common method includes the use of ring-closing metathesis (RCM) to form the 1,4-benzodioxine core, followed by amide formation through the reaction with carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts such as nitro-Grela for the RCM step. The subsequent amide formation can be achieved using standard amide coupling reagents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Anticancer and Antimicrobial Agents
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxamide may exhibit significant biological activities. For instance, compounds containing the benzodioxine moiety have shown promise as enzyme inhibitors, particularly against α-glucosidase and lipoxygenase, which are relevant in the treatment of metabolic disorders and inflammation. A study highlighted the synthesis of 2- and 3-substituted derivatives aimed at developing antibacterial agents targeting the FtsZ protein, a critical component in bacterial cell division .

Case Study: Targeting Cancer Cells
In cellular assessments, derivatives of this compound demonstrated effective binding within enzyme active sites, influencing their activity through competitive inhibition mechanisms. For example, a derivative was tested on SK-OV-3 ovarian cancer cells and showed a time-dependent depletion of intracellular pirin expression at low concentrations . This suggests potential for further development as a therapeutic agent against cancer.

Biochemical Applications

Enzyme Mechanisms and Metabolic Pathways
The compound's role in studying enzyme mechanisms is notable. Its ability to act as a dopamine receptor agonist allows researchers to explore its interactions with serotonin receptors (5-HT2A) and dopamine D3 receptors . This interaction can be pivotal in understanding neurological disorders and developing targeted therapies.

Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in chromatography. Its use aids researchers in achieving accurate and reproducible results when analyzing complex mixtures .

Environmental Science

Development of Biodegradable Materials
The compound's chemical properties make it suitable for incorporation into biodegradable materials. This application aligns with sustainable practices aimed at reducing environmental impact . The exploration of its use in this field indicates a growing interest in environmentally friendly chemical solutions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,4-Benzodioxane-2-carboxylic acidBenzodioxane core with carboxylic acidUsed in coordination chemistry
6-Acetyl-1,4-benzodioxaneAcetyl group on benzodioxaneKnown for anti-inflammatory effects
N-(2-Hydroxyphenyl)acetamideHydroxyphenyl group linked to acetamidePotential analgesic properties

The specific combination of bicyclic structure with both carboxamide and dioxine functionalities may confer distinct pharmacological properties compared to these analogs.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
  • 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
  • 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Uniqueness

2,3-Dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a benzodioxane moiety fused with a carboxamide group. This unique configuration contributes to its chemical reactivity and biological activity. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : It has been reported to exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, including α-glucosidase and lipoxygenase, which are relevant in metabolic disorders such as diabetes and inflammation .
  • Antioxidant Properties : Compounds within this class are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

The biological activity of this compound is largely attributed to its interaction with various protein targets involved in metabolic pathways. Molecular docking studies have revealed that the compound can bind effectively to specific enzymes and receptors, which may elucidate its mechanism of action .

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of benzodioxane reported that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy .
  • Inflammation Model : In vitro assays using human cell lines demonstrated that the compound reduced pro-inflammatory cytokine production significantly when treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduced cytokine levels in cell cultures
Enzyme inhibitionInhibited α-glucosidase and lipoxygenase
AntioxidantScavenged free radicals

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxine-2-carboxamide derivatives?

  • Methodology : Derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride under basic conditions (pH 10, Na₂CO₃) to form sulfonamide intermediates, which are further alkylated/arylated using LiH as a catalyst in DMF . Solvent-free conditions with DMF-DMA have also been employed to synthesize enaminone derivatives .
  • Key Considerations : Monitor reaction pH and temperature to avoid side products like dimerized piperazine derivatives (e.g., 1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Assign stereochemistry using NOESY and 2D NMR, particularly for resolving diastereomers (e.g., 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine) .
  • GC/MS : Confirm molecular ions and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) stretches .
    • Data Table :
TechniqueApplication ExampleEvidence ID
NOESY NMRStereochemical assignment of benzodioxine
GC/MSMolecular ion detection for enaminones
IRFunctional group identification

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to 2,3-Dihydro-1,4-benzodioxine derivatives?

  • Methodology : Combine experimental NMR with computational modeling. For example, a modified Karplus equation was applied to correlate vicinal coupling constants (3JHH) with dihedral angles to confirm configurations in 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine . Molecular docking or DFT calculations can further validate steric/electronic effects influencing chemical shifts .
  • Challenges : Overlapping signals in crowded regions (e.g., aromatic protons) may require selective excitation or isotopic labeling.

Q. What strategies optimize the yield of this compound derivatives under varying catalytic conditions?

  • Methodology :

  • Catalyst Screening : LiH in DMF enhances N-alkylation efficiency of sulfonamide intermediates .
  • Solvent-Free Synthesis : Reduces side reactions and improves atom economy (e.g., enaminone synthesis via DMF-DMA reflux) .
  • Dynamic pH Control : Maintain pH ~10 during sulfonylation to prevent hydrolysis .
    • Data Contradictions : Higher temperatures may favor impurities like 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (Impurity A(EP)) .

Q. How do structural modifications of this compound impact biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test derivatives against α-glucosidase or acetylcholinesterase with triplicate measurements (mean ± SEM) .
  • Lipoxygenase Inhibition : Screen sulfonamide derivatives (5a–5m) for IC₅₀ values using UV-Vis spectroscopy .
    • Key Finding : Substitution at the N-position with electron-withdrawing groups (e.g., -Cl) enhances antibacterial activity .

Q. Contradictions and Solutions in Existing Data

Q. How to address discrepancies in impurity profiles during scale-up synthesis?

  • Case Study : Impurity B(EP) (1-[(2RS)-2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl]piperazine hydrochloride) forms under acidic conditions during amide coupling .
  • Resolution : Use anhydrous conditions and scavengers (e.g., molecular sieves) to suppress hydrolysis.

Q. Why do some derivatives exhibit variable mass spectral fragmentation patterns?

  • Analysis : Derivatives with labile substituents (e.g., -SCH₃ in N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine) undergo in-source decay, producing false molecular ions .
  • Solution : Validate with high-resolution MS (HRMS) or tandem MS/MS to confirm fragmentation pathways .

Q. Methodological Best Practices

  • Safety : Handle derivatives like N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine hydrochloride in fume hoods; avoid inhalation/contact (refer to SDS for emergency protocols) .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and spectral parameters (NMR frequency, MS ionization mode) to enable cross-validation .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWNOWUUZXEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284291
Record name 2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33070-04-1
Record name 33070-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydro-1,4-benzodioxine-2-carboxamide
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
2,3-Dihydro-1,4-benzodioxine-2-carboxamide

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